Cas no 1577418-60-0 (N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide)

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide is a specialized organic compound featuring a cycloheptabthiophene core linked to a phenylethylamine moiety via a carboxamide bridge. Its unique structure combines the aromatic properties of the phenyl group with the heterocyclic characteristics of the thiophene ring, making it a promising intermediate in medicinal chemistry and drug discovery. The amine functionality enhances its reactivity, facilitating further derivatization for targeted applications. This compound is particularly valuable in the synthesis of bioactive molecules, offering potential utility in the development of pharmacologically active agents. Its well-defined molecular architecture ensures consistent performance in research and industrial settings.
N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide structure
1577418-60-0 structure
Product Name:N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide
CAS No:1577418-60-0
MF:C18H22N2OS
MW:314.445083141327
MDL:MFCD32679481
CID:5673972
PubChem ID:119528019
Update Time:2025-06-08

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Amino-2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide (ACI)
    • 4H-Cyclohepta[b]thiophene-2-carboxamide, N-(2-amino-2-phenylethyl)-5,6,7,8-tetrahydro- (ACI)
    • N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide
    • MDL: MFCD32679481
    • Inchi: 1S/C18H22N2OS/c19-15(13-7-3-1-4-8-13)12-20-18(21)17-11-14-9-5-2-6-10-16(14)22-17/h1,3-4,7-8,11,15H,2,5-6,9-10,12,19H2,(H,20,21)
    • InChI Key: JVSLEZJYPVFYLP-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC2CCCCCC=2S1)NCC(C1C=CC=CC=1)N

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Additional information on N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide (CAS No. 1577418-60-0): A Comprehensive Overview

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide (CAS No. 1577418-60-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of cycloheptabthiophenes, which are known for their unique electronic and optical properties. The structure of this compound features a cycloheptabthiophene core functionalized with an amino-substituted phenyl ethyl group, making it a promising candidate for various applications in drug discovery and advanced materials.

The cycloheptabthiophene core is a seven-membered ring containing sulfur atoms, which imparts conjugation and delocalization of electrons. This structural feature is crucial for the compound's electronic properties, making it an attractive target for the development of organic semiconductors and photovoltaic materials. The amino-substituted phenyl ethyl group adds further complexity and functionality to the molecule, potentially enhancing its solubility and reactivity in biological systems.

Recent studies have highlighted the potential of N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that the compound could be a valuable lead for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide has also shown promise in the field of cancer research. A study published in Cancer Research demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. The researchers found that the compound selectively targets cancer cells while sparing normal cells, suggesting a high therapeutic index. The mechanism of action appears to involve the induction of apoptosis through the modulation of mitochondrial pathways.

The unique electronic properties of cycloheptabthiophenes have also made them attractive candidates for use in organic electronics. A recent study published in Advanced Materials reported that N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide can be used as an active layer in organic field-effect transistors (OFETs). The researchers found that the compound exhibits high charge carrier mobility and excellent stability under ambient conditions. These properties make it a promising material for use in flexible electronics and wearable devices.

The synthesis of N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the coupling of a cycloheptabthiophene carboxylic acid derivative with an amino-substituted phenyl ethyl amine using standard peptide coupling reagents such as EDC and HOBt. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.

The characterization of N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide is typically performed using a combination of spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography. These techniques provide detailed information about the molecular structure and purity of the compound. For example, NMR spectroscopy can be used to confirm the presence of specific functional groups and their relative positions within the molecule.

In conclusion, N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cycloheptabthiophene-2-carboxamide (CAS No. 1577418-60-0) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique electronic properties and functional groups make it an attractive target for further research and development. As new studies continue to uncover its potential benefits and mechanisms of action, this compound is likely to play an increasingly important role in various scientific fields.

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